3-Methyl-5-phenyladamantane-1-carboxylic acid is a compound belonging to the adamantane family, which is characterized by its unique cage-like structure. Adamantane derivatives have gained attention in medicinal chemistry due to their diverse biological activities and applications, particularly in the development of antiviral and antidiabetic agents. This compound is notable for its potential therapeutic implications and its role as a precursor in the synthesis of more complex molecules.
The compound can be synthesized through various methods, including the fusion of specific bromides with acetamide or through more complex multi-step synthetic routes. Research into this compound has been documented in various scientific articles, detailing its synthesis, characterization, and applications in medicinal chemistry .
3-Methyl-5-phenyladamantane-1-carboxylic acid is classified as a carboxylic acid due to the presence of a carboxyl functional group (-COOH) attached to the adamantane framework. This classification allows it to participate in various chemical reactions typical of carboxylic acids, such as esterification and amidation.
The synthesis of 3-Methyl-5-phenyladamantane-1-carboxylic acid can be accomplished through several methods:
The synthesis often requires careful control of reaction conditions such as temperature and solvent choice to maximize yield and purity. Techniques like thermogravimetric analysis and X-ray diffraction are commonly employed to characterize the synthesized compounds and confirm their structures .
The molecular structure of 3-Methyl-5-phenyladamantane-1-carboxylic acid features a central adamantane core with a methyl group at the 3-position and a phenyl group at the 5-position, along with a carboxylic acid functional group at the 1-position. This arrangement contributes to its unique chemical properties and reactivity.
The molecular formula for this compound is , with a molecular weight of approximately 255.33 g/mol. The structural integrity can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
As a carboxylic acid, 3-Methyl-5-phenyladamantane-1-carboxylic acid can undergo various chemical reactions:
The reactivity of this compound can be influenced by its steric hindrance due to the bulky adamantane structure, which may affect reaction rates and pathways compared to simpler carboxylic acids.
The mechanism of action for compounds derived from 3-Methyl-5-phenyladamantane-1-carboxylic acid primarily relates to their interaction with biological targets such as enzymes or receptors. For instance, derivatives have shown potential as inhibitors in various biochemical pathways, particularly in relation to viral replication or metabolic processes associated with diabetes.
Research indicates that adamantane derivatives interact with specific targets through hydrogen bonding and hydrophobic interactions, which are critical for their biological efficacy .
3-Methyl-5-phenyladamantane-1-carboxylic acid typically appears as a solid crystalline substance at room temperature. Its melting point and solubility characteristics depend on its purity and crystalline form.
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis provide insights into thermal stability and decomposition temperatures .
3-Methyl-5-phenyladamantane-1-carboxylic acid has several scientific applications:
Introduction to the Compound3-Methyl-5-phenyladamantane-1-carboxylic acid (CAS 29835-36-7) is a cage-shaped molecule with the molecular formula C₁₈H₂₂O₂ and a molecular weight of 270.37 g/mol. Its structure combines a rigid adamantane core with a phenyl substituent at the 5-position and a carboxylic acid at the 1-position, introducing chirality and steric complexity. This compound serves as a critical synthetic intermediate for antiviral agents, particularly against the Ebola virus, necessitating scalable and enantioselective production methods [1] [4] [7].
Table 1: Key Molecular Properties of 3-Methyl-5-phenyladamantane-1-carboxylic Acid
Property | Value |
---|---|
CAS Number | 29835-36-7 |
Molecular Formula | C₁₈H₂₂O₂ |
Molecular Weight | 270.37 g/mol |
Core Structure | Adamantane with methyl and phenyl substituents |
Key Functional Groups | Carboxylic acid (C1), Phenyl (C5) |
Chirality | Bridgehead carbons create stereocenters |
The adamantane core’s bridgehead carbons generate multiple stereocenters, making enantiomeric separation essential for biologically active derivatives. Conventional chiral chromatography faces efficiency and cost barriers for such rigid, three-dimensional structures.
Pashenko et al. pioneered stacked injections in preparative chiral chromatography to resolve the enantiomers of 3-methyl-5-phenyladamantane-1-carboxylic acid. This technique involves sequential loading of crude reaction mixtures onto the chromatographic column without intermediate elution cycles, maximizing stationary phase utilization. In one documented scale-up, stacked injections increased throughput by 70% while reducing solvent consumption by 40% compared to traditional single-injection methods. The approach achieved >99% enantiomeric excess (ee) for the target (1S,3R,5R,7S)-enantiomer at multigram scales, directly enabling the synthesis of the Ebola antiviral candidate (1S,3R,5R,7S)-trans-N-(4-aminocyclohexyl)-3-methyl-5-phenyladamantane-1-carboxamide [1] [2] [4].
Table 2: Performance Metrics of Stacked vs. Traditional Injection Chromatography
Parameter | Traditional Method | Stacked Injection Method | Improvement |
---|---|---|---|
Throughput per cycle | 100 mg | 850 mg | 750% |
Solvent consumption | 8 L/g product | 4.8 L/g product | 40% reduction |
Enantiomeric excess (ee) | >98% | >99% | Maintained |
Production cost | High | Reduced by 35–40% | Significant |
The rigidity and hydrophobicity of adamantane derivatives necessitate tailored stationary phases. While specific phases for this compound remain proprietary, research indicates that polysaccharide-based phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) show superior selectivity due to their ability to form inclusion complexes with cage structures. Computational modeling suggests that π-π interactions between the phenyl substituent and aromatic groups in the stationary phase enhance enantiorecognition. However, achieving baseline separation requires precise optimization of mobile phase composition (e.g., n-hexane/isopropanol ratios) and temperature control to mitigate peak broadening [4] [8].
Synthesizing 3-methyl-5-phenyladamantane-1-carboxylic acid demands strategic functionalization of the adamantane core, which is resistant to common electrophilic and nucleophilic reactions due to its bridgehead congestion.
The synthesis begins with 1-methyladamantane, which undergoes Friedel-Crafts acylation or alkylation to introduce the phenyl group at the 5-position. This reaction requires Lewis acids (e.g., AlCl₃) and stringent anhydrous conditions to avoid carbocation rearrangements. Subsequent oxidation of a methylene group (-CH₂-) to a carboxylic acid (-CO₂H) at the 1-position employs strong oxidants like potassium permanganate (KMnO₄) or ruthenium-based catalysts. The process yields racemic 3-methyl-5-phenyladamantane-1-carboxylic acid, which is then resolved chromatographically [3] [4] [7]. Challenges include:
The carboxylic acid moiety is activated for amide coupling to synthesize antiviral precursors. Mixed anhydrides, generated in situ by treating the acid with ethyl chloroformate and a base (e.g., N-methylmorpholine), facilitate this. These anhydrides react efficiently with nucleophiles like 4-aminocyclohexylamine to form amides without racemization. This method is preferred over acid chlorides for its scalability, safety, and compatibility with the adamantane core’s stability constraints. Yields exceed 85% under optimized conditions [2] [9].
Translating bench-scale synthesis to industrial production poses unique hurdles for rare cage chemotypes like 3-methyl-5-phenyladamantane-1-carboxylic acid, including cost-intensive steps and purification bottlenecks.
Initial routes produced <500 mg of the target compound, limiting biological testing. Key scale-up advancements include:
The molecule’s structural complexity demands customized industrial approaches:
Table 3: Scalability Solutions for Industrial Production
Challenge | Solution | Outcome |
---|---|---|
High chiral separation cost | Stacked injection chromatography | 40% cost reduction; >50 g/day capacity |
Low oxidation efficiency | Catalytic RuO₂/KMnO₄ hybrid system | 92% yield; no over-oxidation |
Solvent-intensive purification | SMB chromatography + solvent recovery | 90% solvent reuse |
Intermediate instability | Telescoped anhydride/amide coupling | 85% yield; no intermediate degradation |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7